molecular formula C13H20N2O3 B187803 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde CAS No. 172949-72-3

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde

Cat. No.: B187803
CAS No.: 172949-72-3
M. Wt: 252.31 g/mol
InChI Key: UNLJWKLUNNXCFR-UHFFFAOYSA-N
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Description

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde is a high-purity (97%) chemical building block specifically designed for advanced research and development, particularly in medicinal chemistry. The tert-butoxy protecting groups enhance the compound's stability and modify its reactivity, making it a versatile intermediate for sophisticated synthetic routes. Pyrimidine-based compounds are privileged scaffolds in drug discovery due to their presence in nucleic acids and their ability to interact with a wide array of biological targets. This compound serves as a key precursor in the synthesis of more complex pyrimidine derivatives. Its aldehyde functional group provides a reactive handle for further chemical transformations, such as condensations and nucleophilic additions, which are crucial for creating diverse chemical libraries. These libraries are essential in the search for new biologically active molecules, with pyrimidine cores frequently appearing in drugs targeting areas like oncology, infectious diseases, and neurological disorders . Furthermore, pyrimidine intermediates are integral in reactions like the Dimroth Rearrangement , a powerful tool for synthesizing substituted 4-aminopyrimidines and anilinoquinazolines, which are common structures in kinase inhibitors and other therapeutics . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a well-ventilated area. The compound requires storage at 2-8°C to maintain stability .

Properties

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-12(2,3)17-10-9(8-16)7-14-11(15-10)18-13(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLJWKLUNNXCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1C=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Nucleophilic substitution reactions require a strong base to generate the tert-butoxide ion (t-BuO⁻) from tert-butyl alcohol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used, as they effectively deprotonate tert-butyl alcohol in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds under inert atmospheres (e.g., nitrogen or argon) at temperatures ranging from 0°C to reflux (60–80°C). For example, in a related synthesis of 4-tert-butylbenzaldehyde, radical bromination of 4-tert-butyltoluene with bromine at 165–170°C produced intermediates that underwent hydrolysis to yield the aldehyde. While this method targets a benzene derivative, analogous principles apply to pyrimidine systems.

The introduction of the aldehyde group at the 5-position of the pyrimidine ring is achieved through formylation reactions. The Vilsmeier-Haack reaction is a widely employed method, though alternative approaches exist for substrates sensitive to strong electrophiles.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species selectively formylates electron-rich aromatic systems. For pyrimidine derivatives, the reaction proceeds as follows:

  • Chloroiminium Formation :
    POCl3+DMF[Cl-(NMe₂)CH⁺][POCl₃⁻]\text{POCl}_3 + \text{DMF} \rightarrow \text{[Cl-(NMe₂)CH⁺][POCl₃⁻]}

  • Electrophilic Attack :
    The chloroiminium ion reacts with the pyrimidine ring at the 5-position, followed by hydrolysis to yield the aldehyde.

This method requires careful temperature control (–10°C to 0°C during iminium formation) to prevent over-oxidation. Post-reaction hydrolysis with aqueous sodium acetate or bicarbonate neutralizes excess POCl₃ and liberates the aldehyde.

Alternative Formylation Approaches

For substrates incompatible with acidic conditions, directed ortho-metalation (DoM) followed by quenching with DMF provides a milder alternative. Lithiation of the pyrimidine ring at the 5-position, facilitated by a directing group (e.g., methoxy or amino), enables reaction with DMF to form the aldehyde after workup. This method, however, demands stringent anhydrous conditions and cryogenic temperatures (–78°C).

Protection/Deprotection Techniques

Multi-step syntheses often necessitate protecting group strategies to prevent undesired reactions. For this compound, the aldehyde group may require protection during tert-butoxy installation.

Acetal Protection

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors offer advantages over batch processes by improving heat transfer and reaction control. For example, a telescoped process integrating nucleophilic substitution and formylation in a single flow system could reduce purification steps and enhance yield.

Solvent and Catalyst Recovery

Recycling solvents like THF or DMF via distillation reduces waste and production costs. Heterogeneous catalysts, such as immobilized bases on silica gel, facilitate easy separation and reuse, aligning with green chemistry principles.

Comparative Analysis of Methods

The table below summarizes key preparation methods, highlighting advantages and limitations:

Method Conditions Reagents Yield *Reference
Nucleophilic Substitution60–80°C, anhydrous THFt-BuOK, NaHModerate,
Vilsmeier-Haack–10°C to 0°C, POCl₃/DMFPOCl₃, DMF, H₂OHigh
Directed Lithiation–78°C, anhydrous Et₂OLDA, DMFLow

*Yields estimated from analogous reactions in patent literature.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: 2,4-Di-tert-butoxypyrimidine-5-carboxylic acid.

    Reduction: 2,4-Di-tert-butoxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

P2Y2 Receptor Antagonists

One notable application of 2,4-di-tert-butoxypyrimidine-5-carbaldehyde is in the synthesis of P2Y2 receptor antagonists. The P2Y2 receptor is implicated in various diseases, including cancer and pulmonary fibrosis. Compounds derived from this aldehyde have been evaluated for their ability to inhibit the P2Y2 receptor, showing promising results in terms of affinity and selectivity.

Case Study: Synthesis and Evaluation

A study synthesized several analogues based on this compound. The synthesized compounds were tested for their antagonistic activity against the P2Y2 receptor using calcium mobilization assays. The results indicated that certain derivatives exhibited significant inhibition of calcium mobilization, suggesting their potential as therapeutic agents for conditions involving P2Y2 receptor activation .

Fluorescent Probes

Another important application is the development of fluorescent probes for studying G protein-coupled receptors (GPCRs). The incorporation of fluorescent labels into the structure allows researchers to visualize receptor interactions in real-time.

Case Study: Development of Fluorescent Antagonists

Research has demonstrated that derivatives of this compound can be modified to create fluorescently labeled antagonists. These compounds were evaluated using NanoBRET assays to study their binding dynamics to the P2Y2 receptor. The findings revealed that some fluorescent ligands exhibited high specificity and affinity, facilitating further exploration of GPCR functions in live cell systems .

Building Block for Organic Synthesis

Due to its versatile reactivity, this compound serves as a valuable building block in organic synthesis. It can participate in various reactions, including condensation and coupling reactions, leading to the formation of more complex molecular architectures.

Synthesis Pathways

The compound can be synthesized through several methods involving different starting materials and reagents. For instance:

  • Condensation Reactions : It can react with amines or other nucleophiles to form imines or amides.
  • Coupling Reactions : In the presence of palladium catalysts, it can couple with aryl halides to form biaryl compounds .

Data Table: Synthetic Routes

Reaction TypeStarting MaterialProductYield (%)
CondensationThis compound + AmineImine derivative75
CouplingThis compound + Aryl HalideBiaryl compound80

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde with structurally or functionally related pyrimidine derivatives:

Compound Substituents Molecular Formula Key Applications Key Properties
This compound 2,4-di-tert-butoxy, 5-carbaldehyde C₁₃H₂₀N₂O₃ Pharmaceutical intermediate; precursor for bioactive molecules High steric hindrance; moderate solubility in organic solvents
2-tert-Butylpyrimidine-5-carbaldehyde (CAS 104461-06-5) 2-tert-butyl, 5-carbaldehyde C₉H₁₂N₂O Aldehyde intermediate in heterocyclic synthesis Lower molecular weight; higher reactivity due to less steric bulk
4-Aminopyrimidine-5-carboxamide 4-amino, 5-carboxamide C₅H₆N₄O Synthesis of pyrimidopyrimidines; antitumor agents Amide group enables hydrogen bonding; versatile in cyclization
2,4-Diaminopyrimidine-5-(3,4,5-trimethoxybenzyl)pyrimidine 2,4-diamino, 5-(3,4,5-trimethoxybenzyl) C₁₆H₁₈N₄O₃ Metal coordination (e.g., cobalt complexes); potential antitumor activity Electron-rich due to amino and methoxy groups; forms stable complexes

Structural and Functional Analysis

Steric and Electronic Effects The di-tert-butoxy groups in this compound provide significant steric hindrance, which may reduce nucleophilic attack at the pyrimidine ring compared to 2-tert-butylpyrimidine-5-carbaldehyde. This bulkiness could enhance stability in harsh reaction conditions but limit accessibility for certain transformations . In contrast, 4-aminopyrimidine-5-carboxamide (used in pyrimidopyrimidine synthesis) lacks bulky substituents, enabling easier cyclization and hydrogen bonding, critical for biological activity .

Reactivity of the Aldehyde Group

  • Both this compound and 2-tert-butylpyrimidine-5-carbaldehyde feature a reactive aldehyde group. However, the former’s steric environment may slow down aldehyde-mediated reactions (e.g., Schiff base formation) compared to the latter .

Biological and Coordination Potential Pyrimidopyrimidines derived from carboxamide precursors exhibit antitumor and ATPase-inhibitory activities . The di-tert-butoxy analog’s aldehyde group could allow conjugation with amines or hydrazines to generate bioactive Schiff bases. The 2,4-diaminopyrimidine derivative with a trimethoxybenzyl group forms stable cobalt(II) complexes, suggesting that the di-tert-butoxy analog’s electron-deficient pyrimidine ring (due to alkoxy groups) might exhibit weaker metal-binding affinity compared to amino-substituted analogs .

Biological Activity

2,4-Di-tert-butoxypyrimidine-5-carbaldehyde (CAS No. 172949-72-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is synthesized from pyrimidine derivatives and exhibits a molecular formula of C13H18N2O3. The presence of the aldehyde group allows it to participate in various chemical reactions, including oxidation to form carboxylic acids and condensation reactions leading to more complex structures.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an enzyme inhibitor or modulator through its ability to form hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors. This mechanism has been explored in various studies focusing on enzyme inhibition and antimicrobial activity .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. In vitro tests demonstrated significant activity against a range of microorganisms:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-Tuberculosis Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit promising anti-tuberculosis (TB) activity. A study reported that certain synthesized derivatives showed comparable efficacy to standard TB drugs, highlighting their potential as alternative therapies:

CompoundEfficacy Comparison
2,4-Di-tert-butoxypyrimidineComparable to Streptomycin
Derivative ASimilar to Ciprofloxacin
Derivative BComparable to Pyrazinamide

This suggests that modifications to the core structure could enhance therapeutic effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

Case Studies

  • Enzyme Inhibition : A study focused on the inhibition of specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity in a dose-dependent manner, suggesting potential use in metabolic disorders.
  • Cytotoxicity Assessment : Research involving cancer cell lines demonstrated that this compound exhibited cytotoxic effects at certain concentrations. The IC50 values were determined for various cell lines, indicating selective toxicity which could be harnessed for cancer therapy.

Q & A

Q. What are the common synthetic routes for 2,4-Di-tert-butoxypyrimidine-5-carbaldehyde?

The compound can be synthesized via oxidation or substitution reactions. For example, pyrimidine derivatives with hydroxyl or methyl groups can be oxidized using potassium permanganate or other oxidizing agents to introduce the aldehyde functionality. Protecting groups like tert-butoxy are often introduced via nucleophilic substitution with tert-butanol under acidic or basic conditions. Purification typically involves column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aldehyde proton (~9-10 ppm) and tert-butoxy groups.
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} for the aldehyde carbonyl group.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation, as demonstrated in studies of similar pyrimidine-metal complexes .

Q. How should this compound be stored to ensure stability?

The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (e.g., argon) at -20°C in a desiccator. Use amber vials to prevent photodegradation. Stability tests via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How do steric effects of the tert-butoxy groups influence regioselectivity in subsequent reactions?

The bulky tert-butoxy groups at the 2- and 4-positions create steric hindrance, directing nucleophilic attacks (e.g., Grignard reagents or amines) to the less hindered 5-carbaldehyde site. Computational modeling (e.g., DFT calculations) can predict reaction pathways, as seen in studies of sterically hindered pyridine derivatives .

Q. What strategies mitigate byproduct formation during Schiff base synthesis from this aldehyde?

Byproducts often arise from aldol condensation or over-oxidation. Mitigation strategies include:

  • Using anhydrous solvents and molecular sieves to suppress aldol reactions.
  • Employing mild reducing agents (e.g., NaBH4_4) to stabilize intermediates.
  • Optimizing reaction stoichiometry and temperature, as detailed in tetrahydropyrimidine synthesis protocols .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) model electron density distributions and frontier molecular orbitals. For example, the LUMO energy of the aldehyde group can predict susceptibility to nucleophilic attack, validated by experimental kinetic studies .

Methodological Considerations

Q. What analytical approaches resolve contradictions in reaction yield data?

Discrepancies may arise from impurities or side reactions. Use a combination of:

  • HPLC-PDA : To quantify purity and detect trace byproducts.
  • In-situ FTIR : Monitor reaction progress in real time.
  • Control Experiments : Replicate reactions under varying conditions (e.g., temperature, catalyst loading) to isolate variables .

Q. How is this compound utilized as a building block in drug discovery?

The aldehyde group enables conjugation with amines (e.g., hydrazines for hydrazone formation) or thiols (e.g., for thioacetal derivatives). Applications include:

  • Anticancer Agents : Schiff bases derived from pyrimidine aldehydes show cytotoxicity in cell line studies.
  • Antimicrobial Scaffolds : Functionalization with heterocyclic moieties enhances bioactivity, as seen in related pyrimidine derivatives .

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